Xylitol
Overview
Description
Xylitol is a naturally occurring five-carbon sugar alcohol with the chemical formula C5H12O5. It is a colorless or white crystalline solid that is freely soluble in water. This compound is classified as a polyalcohol and a sugar alcohol, specifically an alditol. It is commonly used as a sugar substitute due to its sweet taste, which is comparable to sucrose but with fewer calories and a lower glycemic index . This compound is found in small amounts in various fruits and vegetables and is also produced by the human body during carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylitol can be synthesized through chemical and biotechnological methods. The chemical synthesis typically involves the catalytic hydrogenation of xylose, a sugar derived from hemicellulose, using a catalyst such as Raney nickel under high-pressure hydrogen gas . This method is energy-intensive and uses toxic catalysts.
Industrial Production Methods: Industrial production of this compound often starts with lignocellulosic biomass, from which xylan is extracted. The xylan is then hydrolyzed to produce xylose, which is subsequently hydrogenated to form this compound . Biotechnological methods involve the microbial fermentation of xylose using engineered microorganisms, which is considered more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: Xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to xylulose using oxidizing agents such as nitric acid.
Reduction: this compound is produced by the reduction of xylose using hydrogen gas and a catalyst.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Major Products:
Oxidation: Xylulose
Reduction: this compound (from xylose)
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Xylitol has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a stabilizer in chemical reactions.
Biology: Studied for its effects on bacterial growth and metabolism, particularly in the oral cavity.
Mechanism of Action
Xylitol exerts its effects primarily through its interaction with bacterial metabolism. In the oral cavity, this compound is taken up by bacteria but cannot be metabolized, leading to the inhibition of bacterial growth and acid production . This helps prevent dental caries and promotes oral health. This compound also stimulates saliva production, which further aids in maintaining oral hygiene .
Comparison with Similar Compounds
- Sorbitol
- Mannitol
- Erythritol
Properties
IUPAC Name |
(2S,4R)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-NGQZWQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | xylitol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xylitol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032335 | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Adonitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17110 | |
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Record name | Xylitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18711 | |
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Boiling Point |
215-217, 216 °C | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00247 [mmHg] | |
Record name | Xylitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18711 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Color/Form |
Monoclinic crystals from alcohol | |
CAS No. |
87-99-0, 488-81-3 | |
Record name | Xylitol [INN:BAN:JAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |
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Record name | Adonitol | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ribitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14704 | |
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Record name | Ribitol | |
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Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
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Record name | Xylitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ribitol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Xylitol | |
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Record name | ADONITOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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